N'-[4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide
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Overview
Description
N’-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of N’-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide involves several steps:
Chemical Reactions Analysis
N’-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and thiazolidinone moieties, using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cathepsin E and elastase, which are involved in inflammatory processes . It also forms hydrogen bonds with specific molecular targets, enhancing its binding affinity and biological activity .
Comparison with Similar Compounds
N’-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:
- N’-{4-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide .
- N’-{[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}-2-hydroxybenzohydrazide .
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the thiazolidinone and benzohydrazide moieties in N’-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide enhances its pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N//'-[4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C21H19N3O5S/c25-16-10-5-4-9-15(16)19(27)23-22-18(26)11-6-12-24-20(28)17(30-21(24)29)13-14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2,(H,22,26)(H,23,27)/b17-13- |
InChI Key |
SGTBLOLIOXEEQZ-LGMDPLHJSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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